

SIRT6 gene expression and regulation in different tissues

Author: BenchChem Technical Support Team. **Date:** December 2025

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SIRT6 Gene Expression and Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sirtuin 6 (SIRT6) gene, covering its expression across different tissues, the complex mechanisms governing its regulation, and its pivotal role in critical signaling pathways. Detailed experimental protocols for studying SIRT6 are also provided to facilitate further research and therapeutic development.

SIRT6 Gene Expression

SIRT6 is a stress-responsive protein deacetylase and mono-ADP ribosyltransferase.^[1] Its expression is observed in a wide range of tissues, although the levels can vary significantly. Understanding the tissue-specific expression of SIRT6 is crucial for elucidating its physiological roles and for the development of targeted therapies.

Quantitative Expression Data in Human Tissues

The following tables summarize the mRNA and protein expression levels of SIRT6 in various human tissues, based on data from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project.^{[2][3]}

Table 1: SIRT6 mRNA Expression in Human Tissues

Tissue Group	Tissue	Normalized TPM (nTPM)	Specificity
Nervous System	Cerebral Cortex	35.5	Low tissue specificity
Cerebellum	28.9	Low tissue specificity	
Basal Ganglia	32.1	Low tissue specificity	
Endocrine	Thyroid Gland	40.2	Low tissue specificity
Adrenal Gland	38.7	Low tissue specificity	
Respiratory	Lung	36.4	
Cardiovascular	Heart Muscle	33.1	Low tissue specificity
Gastrointestinal	Esophagus	34.9	
Stomach	35.8	Low tissue specificity	
Small Intestine	37.6	Low tissue specificity	Low tissue specificity
Colon	35.1	Low tissue specificity	
Liver	31.8	Low tissue specificity	
Renal & Urinary	Kidney	34.5	Low tissue specificity
Male Reproductive	Testis	45.1	
Prostate	39.8	Low tissue specificity	
Female Repro.	Ovary	38.2	Low tissue specificity
Uterus	36.7	Low tissue specificity	
Connective & Soft	Adipose Tissue	38.5	
Musculoskeletal	Skeletal Muscle	30.7	Low tissue specificity
Immune System	Spleen	39.1	
Lymph Node	40.5	Low tissue specificity	
Bone Marrow	41.2	Low tissue specificity	Low tissue specificity
Integumentary	Skin	34.2	

Data sourced from the Human Protein Atlas consensus dataset, combining HPA and GTEx data.^[2] nTPM stands for normalized Transcripts Per Million.

Table 2: SIRT6 Protein Expression in Human Tissues

Tissue	Expression Level	Location
Cerebral Cortex	Medium	Nuclear
Heart Muscle	Medium	Nuclear
Kidney	Medium	Nuclear
Liver	Medium	Nuclear
Lung	Medium	Nuclear
Spleen	High	Nuclear
Tonsil	High	Nuclear
Bone Marrow	High	Nuclear
Testis	High	Nuclear
Prostate	Medium	Nuclear
Adipose Tissue	Medium	Nuclear

This summary is based on knowledge-based annotation of immunohistochemistry data from the Human Protein Atlas.^{[2][3]} SIRT6 shows ubiquitous nuclear expression.^{[2][3]}

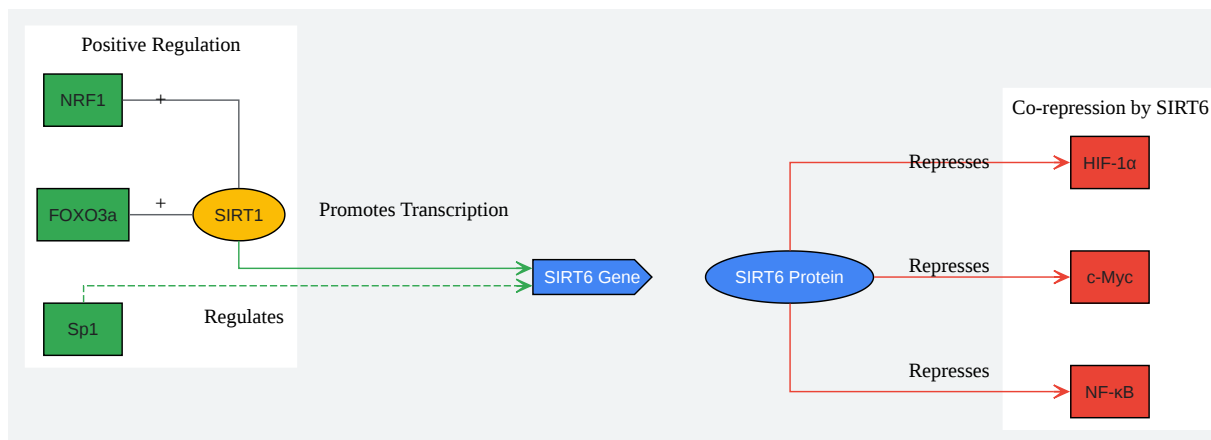
Regulation of SIRT6 Expression

The expression and activity of SIRT6 are tightly controlled at multiple levels, including transcription, mRNA stability, and post-translational modifications. This complex regulatory network allows cells to fine-tune SIRT6 levels in response to various stimuli and metabolic states.

Transcriptional Regulation

Several transcription factors are known to bind to the SIRT6 promoter and regulate its expression.

- Positive Regulators:
 - FOXO3a and NRF1: Under nutritional stress, the SIRT1 deacetylase, in complex with FOXO3a and NRF1, promotes SIRT6 transcription in liver cells.[\[4\]](#)[\[5\]](#)
 - Sp1: SIRT6 partners with the transcription factor Sp1 to regulate the mTOR signaling pathway, suggesting a potential feedback loop.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Negative Regulators (Co-repression):
 - HIF-1 α (Hypoxia-inducible factor-1 α): SIRT6 acts as a corepressor for HIF-1 α , a master regulator of glycolysis.[\[9\]](#)[\[10\]](#) By deacetylating H3K9 at the promoters of glycolytic genes, SIRT6 represses their expression.[\[10\]](#)
 - c-Myc: SIRT6 co-represses the transcription factor c-Myc, particularly for genes involved in ribosomal metabolism, by deacetylating H3K56ac.[\[10\]](#)[\[11\]](#)
 - NF- κ B (Nuclear factor κ B): SIRT6 interacts with the RELA subunit of NF- κ B and deacetylates H3K9ac at the promoters of NF- κ B target genes to suppress their expression and inhibit inflammation.[\[10\]](#)[\[12\]](#)[\[13\]](#)



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Transcriptional control of the SIRT6 gene.

Post-Transcriptional Regulation by microRNAs

SIRT6 expression is also regulated at the post-transcriptional level by microRNAs (miRNAs), which bind to the 3' untranslated region (UTR) of SIRT6 mRNA, leading to its degradation or translational repression. Several miRNAs have been identified as negative regulators of SIRT6. [4][14]

Table 3: microRNAs Regulating SIRT6

microRNA	Effect on SIRT6 mRNA	Reference
miR-33a/b	Reduces stability	[4]
miR-34a	Reduces stability	[4]
miR-122	Reduces stability	[4][5][14]
miR-766	Reduces stability	[4]

Post-Translational Modifications (PTMs)

The enzymatic activity and protein-protein interactions of SIRT6 are modulated by various post-translational modifications, adding another layer of regulation.

- **Phosphorylation:** Phosphorylation of SIRT6 can affect its interaction with specific protein partners.[\[15\]](#)
- **SUMOylation:** Small ubiquitin-like modification (SUMOylation) of SIRT6 is important for its interaction with c-Myc and the subsequent deacetylation of H3K56ac at Myc-target genes.[\[14\]](#)
- **Nitration:** Peroxynitrite, a reactive nitrogen species, can cause nitrative modification of SIRT6, leading to the inhibition of its deacetylase activity.[\[15\]](#) This suggests that SIRT6 function can be altered during pathological processes involving oxidative and nitrative stress.[\[15\]](#)
- **Sulfenylation:** In monocytes, SIRT6 can be modified by sulfenylation on Cys144 in response to LPS stimulation, which reduces its deacetylase activity and increases glycolysis.[\[16\]](#)

SIRT6 in Cellular Signaling Pathways

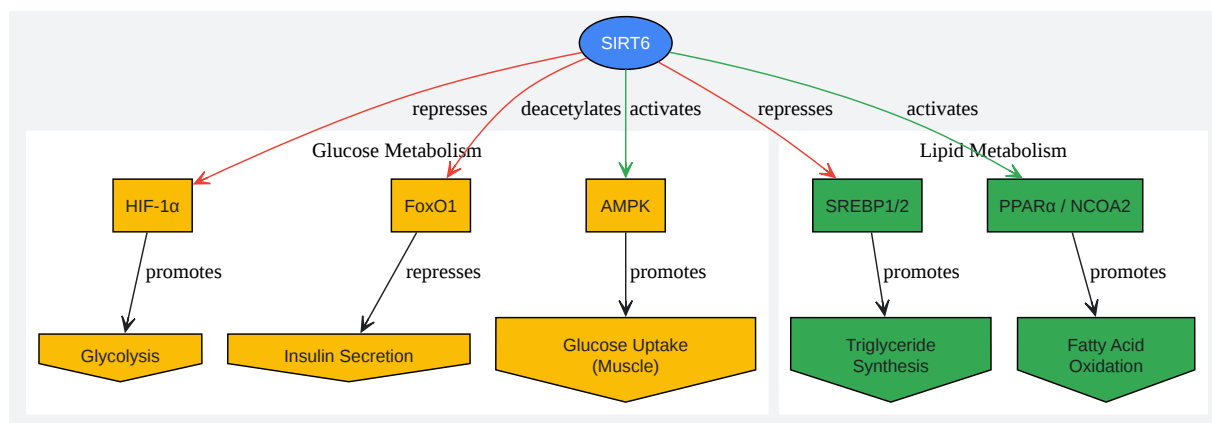
SIRT6 is a critical node in several signaling pathways that are fundamental to cellular homeostasis, longevity, and disease. Its enzymatic activities, including deacetylation and mono-ADP-ribosylation, allow it to influence metabolism, DNA repair, and inflammation.[\[1\]\[17\]](#)
[\[18\]](#)

Metabolic Regulation

SIRT6 is a key regulator of both glucose and lipid metabolism, primarily by controlling the expression of key metabolic genes.[\[18\]\[19\]\[20\]](#)

- **Glucose Metabolism:** SIRT6-deficient mice exhibit severe hypoglycemia, highlighting its crucial role in glucose homeostasis.[\[10\]\[18\]](#)
 - It represses the expression of multiple glycolytic enzymes and the glucose transporter GLUT1 by co-repressing HIF-1 α .[\[9\]\[10\]](#)

- SIRT6-induced deacetylation of FoxO1 promotes its nuclear export and degradation, which in turn increases the expression of Pdx1 and GLUT2, leading to enhanced insulin secretion from pancreatic β -cells.[18]
- In skeletal muscle, SIRT6 activates AMP-activated protein kinase (AMPK), which promotes the expression of genes involved in glucose uptake and mitochondrial oxidative phosphorylation.[21]
- Lipid Metabolism: SIRT6 plays a significant role in lipid homeostasis.[14][19][20]
 - It represses triglyceride synthesis by deacetylating H3K9 and H3K56 at the promoters of genes regulated by SREBP1/2 (Sterol Regulatory Element-Binding Proteins).[14]
 - It promotes fatty acid β -oxidation by deacetylating and enhancing the activity of NCOA2, a coactivator of PPAR α . [5]



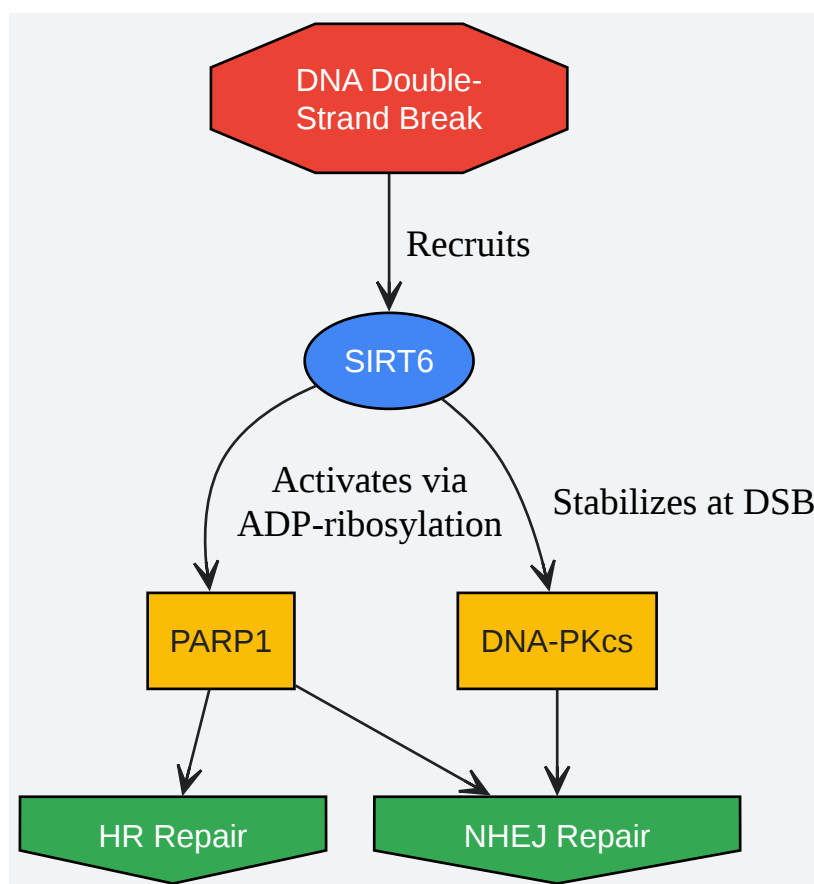
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SIRT6 regulation of metabolic pathways.

DNA Damage Repair

SIRT6 plays a vital role in maintaining genomic stability by participating in the DNA damage response (DDR).[22][23] It is one of the earliest factors recruited to sites of DNA double-strand breaks (DSBs) and stimulates both major DSB repair pathways.[23][24]

- Non-Homologous End Joining (NHEJ): SIRT6 forms a complex with DNA-dependent protein kinase (DNA-PK) and is required for the mobilization and stabilization of the DNA-PK catalytic subunit (DNA-PKcs) at chromatin surrounding DSBs.[25][26]
- Homologous Recombination (HR): SIRT6 promotes HR, although the precise mechanism is still under investigation. Its deacetylase activity on histone H3 at lysine 56 (H3K56) is known to influence DNA repair pathways.[10]
- PARP1 Activation: Under oxidative stress, SIRT6 physically associates with and mono-ADP-ribosylates Poly(ADP-ribose) polymerase 1 (PARP1), stimulating its activity and enhancing DSB repair.[24][26]



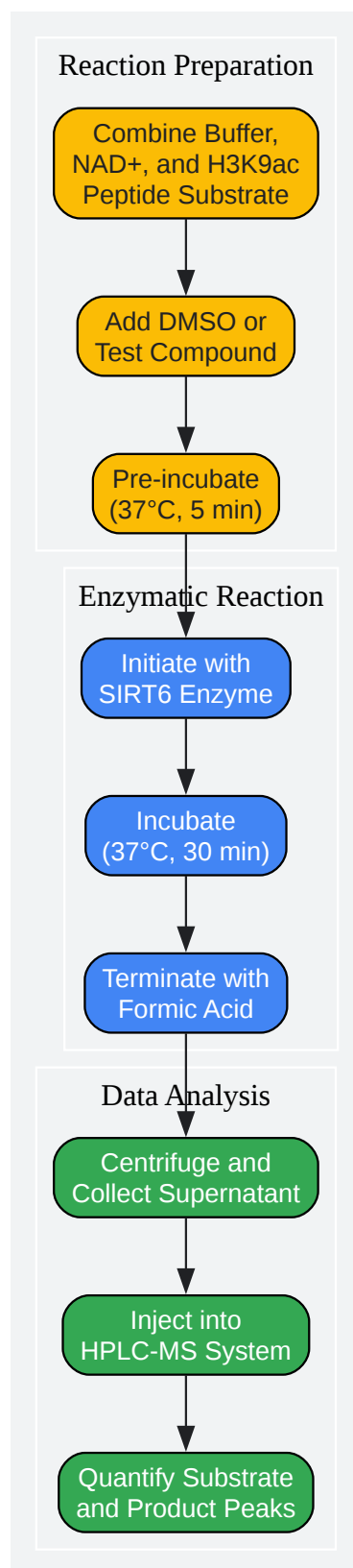
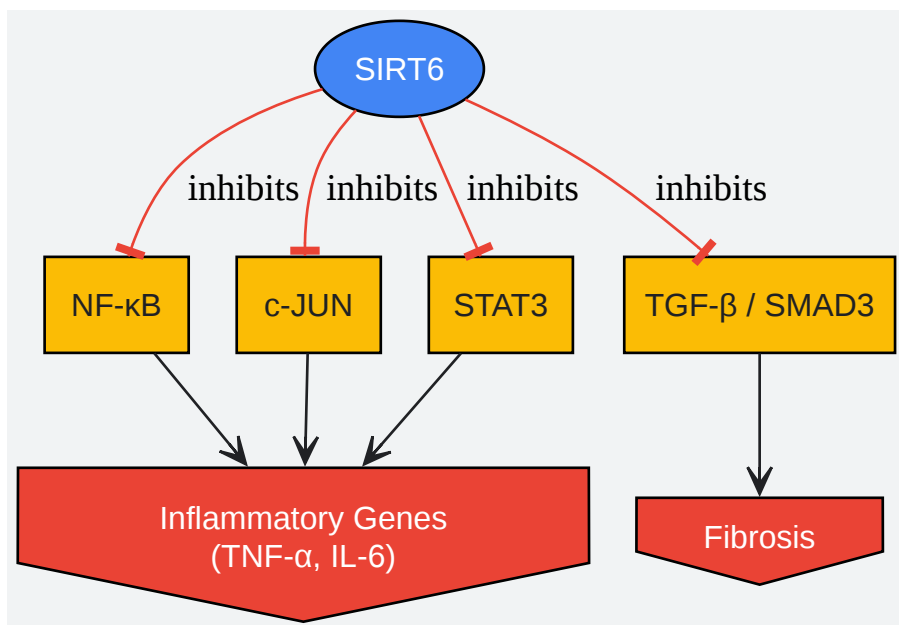
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SIRT6 involvement in DNA repair pathways.

Inflammation

SIRT6 is a potent anti-inflammatory protein that functions by repressing the expression of pro-inflammatory genes.[\[27\]](#)

- **NF-κB Pathway:** SIRT6 deacetylates H3K9ac at the promoters of NF-κB target genes, such as IL-6 and TNF-α, thereby inhibiting their transcription.[\[12\]](#)[\[28\]](#)[\[29\]](#) This is a primary mechanism for its anti-inflammatory effects.
- **c-JUN and STAT3:** SIRT6 suppresses the expression of c-JUN target genes like MCP-1 and IL-6.[\[18\]](#)[\[29\]](#) It also prevents the phosphorylation of STAT3 by deacetylating Pyruvate Kinase M2 (PKM2), which disrupts the NF-κB-IL-6-STAT3 inflammatory feedback loop in macrophages.[\[18\]](#)[\[27\]](#)
- **TGF-β Signaling:** SIRT6 deficiency leads to the transcriptional activation of the TGF-β signaling pathway, a key driver of fibrosis.[\[30\]](#) SIRT6 can regulate the transcriptional activity of SMAD3 in a deacetylation-dependent manner.[\[30\]](#)



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- To cite this document: BenchChem. [SIRT6 gene expression and regulation in different tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404225#sirt6-gene-expression-and-regulation-in-different-tissues]

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